Sodium chromate

Übersicht

Beschreibung

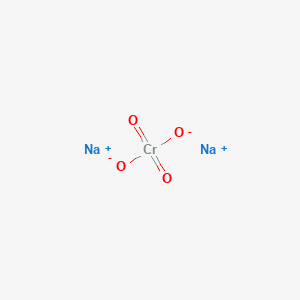

Sodium chromate (Na₂CrO₄) is a hexavalent chromium (Cr(VI)) compound characterized by its bright yellow crystalline structure and high water solubility . It is synthesized industrially by roasting chromium ores (e.g., chromite) with sodium carbonate in the presence of oxygen. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 161.97 g/mol |

| Density | 2.698 g/cm³ |

| Melting Point | 792°C |

| Solubility in Water | Highly soluble (87.3 g/100 mL) |

| Oxidation State of Chromium | +6 |

This compound is a potent oxidizer, reacting with acids to form sodium dichromate (Na₂Cr₂O₇), a critical precursor in pigments, corrosion inhibitors, and organic synthesis . Its applications span wood preservation, textile dyeing, and petroleum refining, but its toxicity and carcinogenicity necessitate stringent handling protocols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium chromate is typically produced by roasting chromium ores in the presence of sodium carbonate. The reaction can be represented as:

2Cr2O3+4Na2CO3+3O2→4Na2CrO4+4CO2

This process converts chromium into a water-extractable form, leaving behind iron oxides. The reaction temperature is typically around 1100°C .

Industrial Production Methods: For industrial production, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures (around 350°C). This method is more suitable for lab and small-scale preparations .

Types of Reactions:

Biologische Aktivität

Sodium chromate (Na₂CrO₄) is a significant compound in various industrial applications, particularly in metal finishing, wood preservation, and as a corrosion inhibitor. However, its biological activity raises considerable health concerns due to its classification as a carcinogen. This article examines the biological effects of this compound, focusing on its toxicological properties, carcinogenicity, and mechanisms of action.

This compound is a highly soluble chromium (VI) compound. Upon entering biological systems, it can be reduced to chromium (III), which is less toxic but can still exhibit biological effects. The primary mechanism of toxicity is through oxidative stress and the generation of reactive oxygen species (ROS), leading to cellular damage.

- Chemical Structure : this compound consists of chromium in the +6 oxidation state, which is more toxic than chromium in the +3 state.

- Reduction Pathway : In biological environments, this compound can be reduced by cellular components, resulting in chromium (III) and various intermediates that can interact with cellular macromolecules.

Carcinogenicity

Extensive research has demonstrated the carcinogenic potential of this compound. Notably, studies conducted by the National Toxicology Program (NTP) indicated that exposure to sodium dichromate dihydrate (a related compound) resulted in increased incidences of tumors in laboratory animals.

- Study Parameters : In a two-year study involving F344/N rats and B6C3F1 mice, various concentrations of sodium dichromate were administered through drinking water.

- Findings :

Case Studies

- Fatal Poisoning Incident : A case study reported a 51-year-old man who ingested this compound solution, leading to unconsciousness and subsequent death. This incident highlighted the acute toxicity associated with high doses of this compound .

- Erythrocyte Survival Study : Research using radioactive this compound demonstrated altered survival times for erythrocytes in patients with abnormal hemoglobin syndromes. This study provided insights into the compound's effects on blood cells and potential implications for hematological disorders .

Biological Effects

This compound's biological activity extends beyond carcinogenicity:

- Genotoxicity : this compound has been shown to induce DNA damage through oxidative mechanisms. It can cause mutations and chromosomal aberrations in various cell types.

- Immunotoxicity : Exposure may lead to immunosuppression or altered immune responses due to oxidative stress and inflammation .

- Organ Toxicity : The liver, kidneys, and respiratory system are particularly susceptible to damage from this compound exposure.

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Metal Treatment

Chromium Plating

- Sodium chromate is extensively used in the electroplating process to deposit chromium coatings on metals like steel and aluminum. This enhances corrosion resistance and improves aesthetic appeal.

Passivation of Stainless Steel

- It forms protective oxide layers on stainless steel, significantly improving resistance to rust and corrosion.

Surface Finishing

- The compound aids in cleaning and preparing metal surfaces for further processing, such as painting or coating.

Pigment Production

This compound is a crucial ingredient in the production of vibrant yellow pigments used in:

- Paints and Coatings : Its color stability and brightness make it ideal for various applications.

- Ceramics and Plastics : The compound is also utilized in the coloring of ceramics and plastics.

Leather Tanning

In the leather industry, this compound serves as a tanning agent that:

- Enhances the durability of leather.

- Improves resistance to moisture and environmental stress.

Chemical Manufacturing

This compound plays a pivotal role in chemical manufacturing by:

- Serving as a precursor for sodium dichromate, which is essential in producing various chromium salts and catalysts.

- Acting as a strong oxidizing agent in organic synthesis reactions.

Water Treatment

In industrial applications, this compound is employed as a corrosion inhibitor in cooling water systems:

- It prevents rust and degradation of pipes and equipment, thereby extending their lifespan.

Analytical Chemistry

This compound is utilized in laboratories for:

- Analyzing various substances, including determining the concentration of chromium in environmental samples.

- Serving as a reagent for various chemical analyses.

Safety Considerations

Despite its widespread applications, this compound poses significant health risks:

- It is classified as toxic and a known carcinogen, with potential severe health effects from prolonged exposure or ingestion.

- Proper safety measures must be implemented when handling this compound to prevent skin burns and eye damage.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Metal Treatment | Chromium plating, passivation | Corrosion resistance, aesthetic enhancement |

| Pigment Production | Yellow pigments for paints, ceramics | Color stability, vibrancy |

| Leather Tanning | Tanning agent | Durability, moisture resistance |

| Chemical Manufacturing | Precursor for sodium dichromate | Essential for chromium salts production |

| Water Treatment | Corrosion inhibitor in cooling systems | Extends equipment lifespan |

| Analytical Chemistry | Reagent for substance analysis | Accurate determination of chromium levels |

Case Studies

Case Study 1: Chromium Plating in Automotive Industry

A study conducted on the automotive industry revealed that the use of this compound in chromium plating significantly improved the lifespan of vehicle components exposed to harsh environmental conditions. The enhanced corrosion resistance led to reduced maintenance costs over time.

Case Study 2: Leather Tanning Efficiency

Research on leather tanning processes indicated that this compound-treated leather exhibited superior durability compared to untreated leather. This treatment not only improved wear resistance but also enhanced the leather's ability to withstand moisture.

Case Study 3: Water Treatment Efficacy

An analysis of industrial cooling systems utilizing this compound as a corrosion inhibitor showed a marked decrease in maintenance issues related to rust formation. Facilities reported lower downtime and extended equipment life due to effective corrosion management.

Analyse Chemischer Reaktionen

Production of Sodium Chromate

Industrially, this compound is produced by roasting chromium ores in the presence of sodium carbonate at approximately 1100 °C :

This process converts chromium into a water-extractable form, separating it from iron oxides. Calcium carbonate is often added to improve oxygen access and maintain silicon and aluminum impurities in an insoluble state . Small-scale preparations can utilize a mixture of chromite ore, sodium hydroxide, and sodium nitrate at lower temperatures .

Acid-Base Reactions

This compound converts to sodium dichromate (Na₂Cr₂O₇) when treated with acids :

Further acidification results in the formation of chromium trioxide (CrO₃) :

The reaction between chromate(VI), dichromate(VI), and hydrogen ions is an equilibrium :

Adding acid shifts the equilibrium to the right, increasing the concentration of orange dichromate(VI) ions. Adding hydroxide ions reduces the hydrogen ion concentration, shifting the equilibrium to the left and regenerating yellow chromate(VI) ions .

Oxidation Reactions

This compound acts as an oxidizing agent in various chemical reactions. It can convert primary alcohols to carboxylic acids and secondary alcohols to ketones .

3.1. Oxidation of Primary Alcohols

Primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on reaction conditions . Full oxidation to carboxylic acids requires an excess of the oxidizing agent and heating the alcohol under reflux :

A simplified version of this equation is:

The oxidation proceeds in two stages, with the formation of an aldehyde as an intermediate :

3.2. Oxidation of Secondary Alcohols

Secondary alcohols are oxidized to ketones :

For example, propan-2-ol is oxidized to propanone:

3.3. Oxidation Using Pyridinium Chlorochromate (PCC)

PCC is a milder oxidizing agent than chromic acid and can oxidize primary alcohols to aldehydes without further oxidizing them to carboxylic acids .

3.4. Separation of this compound

Barium hydroxide can be used to separate this compound from high alkaline media via a precipitation transformation system . In this process, this compound is transferred from the liquid phase to solid-phase barium chromate (BaCrO₄) through precipitation with barium hydroxide (Ba(OH)₂) .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling sodium chromate in laboratory experiments?

this compound (Na₂CrO₄) is a carcinogen and strong oxidizer, requiring stringent safety measures. Key protocols include:

- Establishing regulated, labeled workspaces compliant with OSHA Chromium VI standards (29 CFR 1910.1026) .

- Using local exhaust ventilation and enclosed processes to minimize airborne exposure .

- Wearing PPE: chemical-resistant gloves, lab coats, and NIOSH-approved respirators if engineering controls fail .

- Storing in airtight containers away from reductants (e.g., lithium, aluminum) and combustibles to prevent violent reactions .

Q. How does this compound’s oxidizing capacity influence experimental design?

As a strong oxidizer (oxidizing potential +0.55 V at pH 7), this compound can react exothermically with organic materials or acids. Mitigation strategies include:

- Conducting reactions in fume hoods with inert atmospheres (e.g., nitrogen) to suppress unintended redox reactions .

- Pre-screening chemical compatibility using tools like the NIOSH Pocket Guide to Chemical Hazards .

- Avoiding dry sweeping; instead, use HEPA-filtered vacuums or wet methods for spill cleanup .

Q. What analytical methods are recommended for quantifying this compound in aqueous solutions?

- UV-Vis Spectrophotometry : Measure absorbance at 372 nm (CrO₄²⁻ λ_max) after calibration with standard solutions (e.g., 20 g/L Cl⁻ prepared via dilution in volumetric flasks) .

- Ion Chromatography : Separate chromate ions using anion-exchange columns, validated against certified reference materials .

- Redox Titration : Titrate with Fe²⁺ under acidic conditions, using diphenylamine sulfonate as an indicator .

Advanced Research Questions

Q. How can kinetic models elucidate the mechanisms of chromium extraction via this compound synthesis?

In studies converting Cr₂O₃ to Na₂CrO₄, the reaction follows a topochemical model, where:

- The rate-limiting step is diffusion-controlled, with an activation energy of 39 kJ/mol .

- Surface-bound reactions dominate, confirmed via SEM-EDS showing Cr₂O₃ particle boundaries .

- Experimental design: Vary temperature (400–600°C) and reactant ratios, then analyze phase transitions using XRD .

Q. What methodologies assess differential cytotoxicity of this compound in human versus marine mammalian cells?

- Cell Culture Models : Expose human lung (e.g., BEAS-2B) and whale lung cells to 1–10 µM Na₂CrO₄ for 24–72 hours .

- Dose-Response Analysis : Measure viability via MTT assays; correct for intracellular chromium uptake using ICP-MS .

- Genotoxicity Testing : Quantify chromosomal aberrations (e.g., metaphase spreads) post-exposure. Human cells show 38% metaphase damage at 2.5 µM, while whale cells exhibit 13% .

Q. How do pH and concentration modulate the chromate-dichromate equilibrium in aqueous systems?

The equilibrium 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O is pH-dependent:

- Acidic Conditions (pH < 6) : Add H₂SO₄ to shift equilibrium toward orange Cr₂O₇²⁻ (λ_max = 450 nm) .

- Alkaline Conditions (pH > 8) : Add NaOH to revert to yellow CrO₄²⁻ .

- Quantitative Analysis : Use Beer-Lambert law with molar absorptivity values (ε_CrO₄²⁻ = 4,800 M⁻¹cm⁻¹; ε_Cr₂O₇²⁻ = 3,200 M⁻¹cm⁻¹) .

Q. What experimental approaches resolve contradictions in Cr(VI) genotoxicity studies across cell lines?

Discrepancies arise from uptake efficiency and repair mechanisms. Strategies include:

- Uptake Normalization : Adjust exposure doses to equalize intracellular Cr levels (e.g., via atomic absorption spectroscopy) .

- DNA Repair Assays : Compare Comet assay results in repair-proficient vs. deficient cell lines .

- Cross-Species Comparisons : Use phylogenetically diverse models (e.g., human, whale, sea lion) to identify conserved toxicity pathways .

Vergleich Mit ähnlichen Verbindungen

Sodium chromate is compared here with three particulate Cr(VI) compounds—zinc chromate (ZnCrO₄), barium chromate (BaCrO₄), and lead chromate (PbCrO₄)—and other soluble analogs like potassium chromate (K₂CrO₄).

Cytotoxicity Comparison

Cytotoxicity studies in human bronchial cells reveal significant differences when intracellular chromium (Cr) levels are normalized (Table 1):

Mechanistic Insight : Particulate compounds (ZnCrO₄, BaCrO₄) persist in the lungs, enabling prolonged Cr release, whereas soluble Na₂CrO₄ is rapidly absorbed, leading to acute but transient toxicity .

Genotoxicity and Clastogenicity

Genotoxicity was assessed via DNA double-strand breaks (DSBs, measured by γ-H2A.X foci) and chromosomal aberrations (Table 2):

| Compound | DSBs (Foci/Cell at 500 µM Cr) | % Damaged Metaphases (0.5 µg/cm²) | Total Aberrations/100 Cells |

|---|---|---|---|

| This compound | 6 | 26% (at 500 µM Cr) | 33 |

| Zinc chromate | 5 | 50% | 71 |

| Barium chromate | 3 | 49% | 65 |

| Lead chromate | 4 | 23% | 27 |

Key Findings :

- Zinc and barium chromates are highly clastogenic, causing frequent chromosomal breaks and complex aberrations, while lead chromate and this compound show lower damage .

Role of Solubility and Cation Effects

- Solubility : this compound’s water solubility facilitates rapid Cr⁶⁺ uptake, but particulate compounds (e.g., ZnCrO₄) exhibit prolonged Cr release, enhancing sustained DNA damage .

- Cation Contribution: Zinc ions (Zn²⁺) in ZnCrO₄ synergize with Cr⁶⁺ to disrupt DNA repair mechanisms, amplifying genotoxicity . In contrast, Pb²⁺ in PbCrO₄ may mitigate toxicity by forming inert complexes .

Carcinogenic Potential

Epidemiological data highlight zinc chromate as the most potent carcinogen, followed by barium chromate, lead chromate, and this compound . While solubility initially suggested soluble Cr(VI) compounds as higher risk, particulate compounds dominate due to prolonged lung retention and cation-enhanced toxicity .

Eigenschaften

Key on ui mechanism of action |

The reduction of hexavalent chromium Cr(VI) in isolated liver mitochondria was studied under different redox conditions in the respiratory chain. With 25 uM sodium chromate the rates were 1.6 + or - 0.7, 13.9 + or - 0.6 and 12.7 + or - 0.7 nmole Cr(VI) reduced 15 min/mg protein with the electron transport chain oxidized, reduced and only complex 1 reduced, respectively. Electrons from succinate, bypassing complex 1, were apparently unavailable for Cr(VI) reduction. The kinetics of chromate reduction was studied with only complex 1 in a reduced state. A rapid and a slow phase were found, probably corresponding to different electron donors in the mitochondria. Blocking the free thiols with N-ethylmaleimide led to less than 10% decrease in the rapid initial Cr(VI) reduction and to about 20% decrease during the whole incubation period (15 min). The amounts of free thiols were moderately decreased (15%) in chromate treated mitochondria during the slow reduction of Cr(VI). Only SH-groups may thus participate as reductants during the slow reduction phase. The respiration rate was inhibited about 50% by 25 uM sodium chromate when the mitochondria oxidized NAD-linked substrates. In contrast, succinate stimulated respiration was inhibited 50% by 3.6 mM sodium chromate. The observed inhibition with sodium chromate in the micromolar range was therefore probably localized at complex 1 and may be coupled to the reduction of Cr(VI) at the same place. The respiration of isolated hepatocytes was also affected by sodium chromate. Five micromolar chromate caused 5-10% inhibition. The inhibitory action of chromate on the mitochondrial respiration may thus constitute an important cytotoxic mechanism. |

|---|---|

CAS-Nummer |

7775-11-3 |

Molekularformel |

CrNa2O4 |

Molekulargewicht |

160.922 g/mol |

IUPAC-Name |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChI-Schlüssel |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Color/Form |

Yellow orthorhombic crystals |

Dichte |

2.723 at 77 °F (USCG, 1999) 2.723 at 25 °C/4 °C 2.7 g/cm³ |

melting_point |

794 °C 762 °C |

Key on ui other cas no. |

7775-11-3 10034-82-9 12680-48-7 |

Physikalische Beschreibung |

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative. YELLOW HYGROSCOPIC CRYSTALS. |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |

Haltbarkeit |

Stable under recommended storage conditions. |

Löslichkeit |

87.6 g/100 g water at 25 °C In water, 44.3 wt% at 20 °C 873 g/L water at 30 °C 3.44 g/L methanol at 25 °C Slightly soluble in ethanol Solubility in water, g/100ml at 20 °C: 53 (good) |

Synonyme |

Chromic Acid (H2CrO4) Sodium Salt; Chromium Disodium Oxide; Chromium Sodium Oxide (CrNa2O4); Disodium Chromate; Disodium Chromate (Na2CrO4); Sodium Chromate; Sodium Chromate (Na2(CrO4)); Sodium Chromate (VI); Sodium Chromium Oxide (Na2CrO4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.